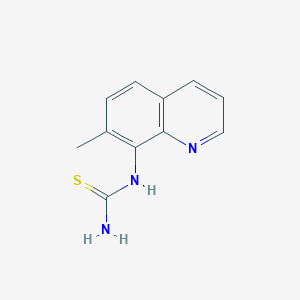

(7-Methylquinolin-8-yl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(7-Methylquinolin-8-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a quinoline ring system substituted with a methyl group at the seventh position and a thiourea moiety at the eighth position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methylquinolin-8-yl)thiourea typically involves the reaction of 7-methylquinoline-8-amine with an isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

7-Methylquinoline-8-amine+Isothiocyanate→this compound

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

(7-Methylquinolin-8-yl)thiourea can undergo various chemical reactions, including:

Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfenic, sulfinic, or sulfonic acids.

Reduction: Corresponding amines.

Substitution: Various substituted quinoline derivatives.

Aplicaciones Científicas De Investigación

(7-Methylquinolin-8-yl)thiourea has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential as an enzyme inhibitor or modulator.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of (7-Methylquinolin-8-yl)thiourea depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Similar Compounds

(7-Methylquinolin-8-yl)urea: Similar structure but with an oxygen atom instead of sulfur.

(7-Methylquinolin-8-yl)thiocarbamate: Contains a carbamate group instead of a thiourea moiety.

(7-Methylquinolin-8-yl)thiocyanate: Features a thiocyanate group instead of a thiourea moiety.

Uniqueness

(7-Methylquinolin-8-yl)thiourea is unique due to the presence of both the quinoline ring and the thiourea moiety, which confer specific chemical reactivity and biological activity. Its ability to form metal complexes and interact with biological targets makes it a valuable compound in various research fields.

Actividad Biológica

(7-Methylquinolin-8-yl)thiourea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Overview of Biological Activity

This compound exhibits various biological activities, including:

- Anticancer Activity : It has shown potential in inhibiting cancer cell proliferation through various mechanisms.

- Antimicrobial Properties : The compound has demonstrated effectiveness against a range of bacterial strains.

- Antioxidant Effects : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress.

- Anti-inflammatory Activity : It may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Thiourea derivatives can inhibit specific enzymes by forming hydrogen bonds within their active sites. This interaction can disrupt normal enzymatic functions, leading to reduced activity in target pathways.

- Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways that are crucial for cell survival and proliferation.

- Metal Complexation : As a ligand, it can form complexes with metal ions, which may enhance its biological activity by altering the reactivity of the metal center in biological systems.

Anticancer Activity

A study evaluating the anticancer properties of this compound found that it exhibited significant cytotoxicity against several cancer cell lines. The compound was tested against HeLa cells and showed an IC50 value indicating potent activity at low concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .

Antimicrobial Efficacy

In antimicrobial studies, this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an alternative treatment for resistant bacterial strains. For instance, it showed an MIC of 0.0625 mg/mL against Staphylococcus aureus, outperforming some conventional antibiotics .

Antioxidant Properties

The antioxidant capacity of this compound was assessed using various assays measuring free radical scavenging activity. Results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use in preventing oxidative damage in cells.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (7-Methylquinolin-8-yl)urea | Urea derivative | Moderate anticancer activity |

| (7-Methylquinolin-8-yl)thiocarbamate | Thiocarbamate | Antimicrobial but less potent |

| (7-Methylquinolin-8-yl)thiosemicarbazone | Thiosemicarbazone | Notable antiviral properties |

This table highlights that while similar compounds exist, this compound stands out due to its broad spectrum of activities and potency.

Propiedades

IUPAC Name |

(7-methylquinolin-8-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFGHRCGXNFQEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.